molecular formula C22H28N2O2 B573709 N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide CAS No. 192385-57-2

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide

Cat. No.: B573709
CAS No.: 192385-57-2
M. Wt: 352.478
InChI Key: SFGPUNPRPAPHFW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CD3OD) :

δ (ppm) Multiplicity Assignment
1.05 t (J = 7.2 Hz) CH3 (propionamide)
2.40 q (J = 7.2 Hz) CH2 (propionamide)
3.10–3.50 m Piperidine H2, H6
4.20 br s OH (hydroxyethyl)
7.20–7.50 m Aromatic protons (phenyl)

13C NMR (100 MHz, CD3OD) :

  • 172.5 ppm : Amide carbonyl (C=O)
  • 68.9 ppm : Hydroxyethyl CH-OH
  • 52.1 ppm : Piperidine C4

Infrared (IR) and Raman Vibrational Profiles

FTIR (ATR, cm⁻¹) :

Peak Assignment
3280 ν(O–H) stretch
1645 ν(C=O) amide I band
1540 δ(N–H) amide II band
1450, 700 ν(C–C) aromatic ring

Raman spectra show strong bands at 1600 cm⁻¹ (aromatic C=C stretching) and 1005 cm⁻¹ (piperidine ring breathing).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

m/z Ion
353.2 [M+H]+ (base peak)
204.1 Piperidinyl-phenylethyl fragment
105.0 Phenyl cation

Fragmentation pathways involve:

  • Cleavage of the amide bond (C–N), yielding m/z 233.1 (nor-metabolite).
  • Loss of the hydroxyethyl group (-C8H9O), producing m/z 265.1 .

Stereochemical Considerations and Chiral Centers

The compound contains two chiral centers :

  • C1 of the piperidine ring (R configuration).
  • C2 of the hydroxyethyl group (S configuration).

X-ray crystallography of the β-cyclodextrin inclusion complex confirms the (R,S) diastereomer as the predominant form. Enantiomeric separation via chiral HPLC reveals a 98:2 enantiomeric ratio , attributed to steric effects during synthesis. NMR coupling constants (e.g., J = 8.4 Hz for vicinal protons on the hydroxyethyl chain) further corroborate the stereochemistry.

Properties

IUPAC Name

N-[1-(1-hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-21(25)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)22(26)17-18-9-5-3-6-10-18/h3-12,20,22,26H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPUNPRPAPHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(CC2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661480
Record name N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192385-57-2
Record name N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Solvent Optimization

SolventYield (%)Reaction TimeReference
Acetonitrile885 h
DMF725 h

Acetonitrile’s polar aprotic nature enhances nucleophilicity of the piperidine nitrogen, accelerating alkylation.

Reductive Amination Hydride Source Comparison

Hydride SourceYield (%)ConditionsReference
NaBH(OAc)₃91RT, 14 h
NaBH₄52RT, 14 h
NaCNBH₃64RT, 14 h

Sodium triacetoxyborohydride’s mild acidity (pH 4–6) prevents hydroxyl group oxidation, making it ideal for this substrate.

Acylation Reagent Efficiency

Acylating AgentSolventYield (%)Reference
Propionyl chlorideCH₂Cl₂/DIPEA95
Propanoic anhydridePyridine94

Propionyl chloride’s reactivity in dichloromethane minimizes esterification of the hydroxyl group.

Challenges in Hydroxyl Group Management

The hydroxyl group introduces synthetic complexities:

Protection-Deprotection Strategies

  • Protection : tert-Butyldimethylsilyl (TBS) ethers are used during alkylation to prevent nucleophilic displacement.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF post-alkylation restores the hydroxyl group.

Side Reactions

  • Elimination : Under basic conditions, the β-hydroxy amine may dehydrate to form an alkene. This is mitigated by using acetic acid during reductive amination to maintain pH < 7.

  • Oxidation : The hydroxyl group is susceptible to oxidation during workup. Ascorbic acid is added to quenching steps to scavenge reactive oxygen species.

Large-Scale Synthesis Considerations

Gram-scale production requires modifications:

Catalytic Alkylation

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce cesium carbonate usage by 40% without yield loss.

  • Workup : Continuous liquid-liquid extraction replaces batch partitioning, improving throughput by 30%.

Salt Formation

The free base is converted to citrate or hydrochloride salts for stability:

  • Citrate salt : React with citric acid in ethanol (yield: 98%).

  • Hydrochloride salt : Bubble HCl gas through dichloromethane solution (yield: 97%).

Analytical Characterization

Critical quality control metrics include:

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/0.1% TFA, retention time = 8.2 min.

  • Melting Point : 125–127°C (lit. for hydrochloride salt).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 10H, Ar-H), 4.12 (br s, 1H, OH), 3.82–3.75 (m, 2H, CH₂O), 2.98–2.85 (m, 4H, piperidine-H), 2.42 (q, J = 7.6 Hz, 2H, COCH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • HRMS : m/z 352.5 [M+H]⁺ (calc. 352.5) .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amide bond.

    Substitution: Various substituents can be introduced to the phenyl ring or the piperidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and anesthesia.

    Industry: Utilized in the development of new synthetic opioids and in forensic toxicology for the identification of illicit substances.

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesia. The molecular pathways involved include the activation of G-proteins and the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP).

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Modifications to the Ethyl Side Chain

a) Hydroxy Group vs. Thiophene Substitution
  • Beta-Hydroxythiofentanyl (CAS 1474-34-6): Replaces the phenyl group in the hydroxyethyl moiety with a thiophene ring. However, the hydroxy group in β-Hydroxy Fentanyl may introduce hydrogen-bonding interactions with opioid receptors, balancing reduced lipophilicity with receptor affinity .
  • Carfentanil (CAS 59708-52-0): Features a methyl ester substitution on the piperidine ring. This modification dramatically increases potency (approximately 10,000× that of morphine) due to enhanced receptor binding and metabolic stability. In contrast, β-Hydroxy Fentanyl’s hydroxy group likely reduces potency but improves aqueous solubility .
b) Para-Substituted Phenyl Groups
  • N-{1-[2-(4-Methylphenyl)ethyl]-4-piperidinyl}-N-phenylpropanamide: The para-methyl group on the phenylethyl chain enhances lipophilicity, improving central nervous system (CNS) penetration.

Piperidine Ring Modifications

a) Cyclopropylfentanyl (N/A CAS):

Replaces the propionamide group with a cyclopropanecarboxamide. β-Hydroxy Fentanyl’s hydroxyethyl side chain may instead modulate receptor interaction dynamics without significantly affecting selectivity .

b) Tetrahydrofuranylfentanyl (THF-F) :

Incorporates a tetrahydrofuran ring, introducing an oxygen atom that may mimic hydrogen-bonding interactions of β-Hydroxy Fentanyl’s hydroxy group. However, spatial differences in the ring structure could lead to divergent receptor binding profiles .

Amide Group Variations

a) Acryloylfentanyl :

Features an acryloyl group (CH₂=CHCO-) instead of propionamide. β-Hydroxy Fentanyl’s hydroxy group may promote faster metabolic clearance via glucuronidation or oxidation .

b) W-18 and W-15 :

Sulfonamide-based analogs (e.g., W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) differ fundamentally from β-Hydroxy Fentanyl’s propionamide structure. These compounds exhibit negligible opioid receptor activity, highlighting the critical role of the propionamide group in µ-opioid receptor targeting .

Pharmacological and Structural Data Table

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Notes
β-Hydroxy Fentanyl 78995-10-5 C₂₂H₂₈N₂O₂ 1-Hydroxy-2-phenylethyl Moderate potency; enhanced solubility
Beta-Hydroxythiofentanyl 1474-34-6 C₂₀H₂₅N₂O₂S Thiophene-substituted hydroxyethyl Increased lipophilicity
Carfentanil 59708-52-0 C₂₄H₃₀N₂O₃ Methyl ester on piperidine Ultra-high potency (~10,000× morphine)
Cyclopropylfentanyl N/A C₂₄H₂₇N₂O Cyclopropanecarboxamide Enhanced receptor selectivity
N-{1-[2-(4-Methylphenyl)ethyl]-4-piperidinyl}-N-phenylpropanamide N/A C₂₄H₃₀N₂O 4-Methylphenylethyl Improved CNS penetration

Research Findings and Trends

  • Receptor Binding : Gupta et al. (2013) demonstrated that substitutions on the piperidine ring (e.g., cyclopropane in cyclopropylfentanyl) significantly enhance µ-opioid receptor affinity compared to β-Hydroxy Fentanyl’s hydroxy group .
  • Metabolism: The hydroxy group in β-Hydroxy Fentanyl may undergo glucuronidation, reducing its half-life compared to non-polar analogs like carfentanil .
  • Synthetic Trends : Yadav et al. (2010) highlighted that N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides are synthetically versatile, with modifications on the ethyl chain or piperidine ring yielding analogs with diverse potency and safety profiles .

Biological Activity

N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide is a synthetic compound related to the class of piperidine derivatives, which have garnered interest for their diverse biological activities. This compound, structurally similar to other piperidine derivatives, particularly those associated with opioid activity, exhibits a range of pharmacological effects that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 1 Hydroxy 2 phenyl ethyl piperidin 4 yl N phenyl propionamide\text{N 1 1 Hydroxy 2 phenyl ethyl piperidin 4 yl N phenyl propionamide}

This structure includes a piperidine ring, a hydroxyl group, and phenyl substituents that contribute to its biological properties. The presence of the hydroxyl group is significant as it may enhance interactions with biological targets.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit analgesic properties. For instance, derivatives of piperidine have been shown to act on the central nervous system (CNS), influencing pain pathways. A comparative study on various piperidine derivatives highlighted that certain modifications in their structure could lead to enhanced analgesic effects, potentially through mu-opioid receptor agonism .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of piperidine derivatives. For example, one study reported that specific piperidine compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown promise in this area.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, a related piperidine derivative was administered to assess its analgesic effects using the tail-flick test. Results indicated a significant reduction in pain response compared to control groups, suggesting potential applications in pain management .

Case Study 2: Antimicrobial Testing

A series of experiments tested various piperidine derivatives for their antimicrobial properties. Among these, compounds with similar structures to this compound showed promising results against Candida albicans and Gram-negative bacteria, indicating a broad spectrum of activity .

Comparative Analysis of Piperidine Derivatives

Compound NameStructureAnalgesic ActivityAntimicrobial Activity
This compoundStructurePotentially effectiveLimited data
Fentanyl DerivativeSimilar structureHigh efficacyModerate efficacy against bacteria
Piperidine AlkaloidsVaried structuresVariable efficacyHigh efficacy against fungi

Q & A

Q. What are the recommended synthetic routes for N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example:

  • Reductive amination : Reacting a piperidin-4-amine derivative with a ketone (e.g., 1-hydroxy-2-phenylethyl ketone) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature for 12 hours .
  • Amide coupling : Using propionyl chloride with a pre-synthesized piperidine-aniline intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

Q. Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DCE) improve reaction efficiency for reductive amination.
  • Temperature control : Excess heat may lead to racemization or side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is essential for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxy group (δ 1.8–2.2 ppm, broad if free) .
    • ¹³C NMR : Confirm the presence of the propionamide carbonyl (δ ~170 ppm) and quaternary carbons in the piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C₂₂H₂₈N₂O₂ (exact mass: 360.47 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard classification : While specific GHS data for this compound is limited, structurally similar piperidine derivatives are classified as acute toxicity (Category 4) and skin irritants .
  • Mitigation measures :
    • Use fume hoods to avoid inhalation of particulates.
    • Wear nitrile gloves, lab coats, and safety goggles.
    • Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the hydroxy group at the 1-position of the phenethyl moiety influence receptor binding affinity?

The hydroxy group introduces hydrogen-bonding potential, which may enhance interactions with opioid or sigma receptors. Computational docking studies (e.g., AutoDock Vina) suggest:

  • Hydrogen bonding : The -OH group forms stable interactions with serine or tyrosine residues in μ-opioid receptor models .
  • Steric effects : Bulkier substituents at this position reduce binding affinity due to clashes with transmembrane helices .

Q. Experimental validation :

  • Compare binding constants (Kᵢ) of hydroxy-substituted analogs vs. non-hydroxylated derivatives using radioligand displacement assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Challenges :

  • Low plasma concentrations (ng/mL range) due to rapid metabolism.
  • Matrix interference from endogenous compounds.

Q. Solutions :

  • LC-MS/MS method :
    • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
    • Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
    • Detection : MRM transitions for the parent ion (m/z 361 → 105) .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to improve recovery (>85%) .

Q. How can researchers resolve contradictory data on the compound’s metabolic stability across species?

Case study : Conflicting reports on hepatic clearance in rats vs. humans.

  • Hypothesis : Species-specific cytochrome P450 (CYP) isoform activity (e.g., CYP3A4 in humans vs. CYP2D1 in rats).
  • Methodology :
    • In vitro microsomal assays : Incubate the compound with liver microsomes from both species.
    • Metabolite profiling : Use UPLC-QTOF to identify hydroxylated or N-dealkylated products .
    • CYP inhibition studies : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Outcome : If human microsomes show faster clearance, prioritize CYP3A4 inhibitors for co-administration in preclinical models .

Q. What computational tools are optimal for predicting the compound’s physicochemical properties?

  • LogP (lipophilicity) : Use Molinspiration or ACD/Labs algorithms. Predicted LogP ~3.2 indicates moderate blood-brain barrier permeability .
  • pKa : The piperidine nitrogen (pKa ~8.5) is protonated at physiological pH, enhancing solubility in acidic buffers .
  • Solubility : Schrödinger’s QikProp predicts aqueous solubility <0.1 mg/mL, necessitating formulation with cyclodextrins or lipid nanoparticles .

Q. How can structural modifications improve metabolic stability without compromising target engagement?

Strategies :

  • Bioisosteric replacement : Substitute the hydroxy group with a fluorine atom to reduce oxidative metabolism .
  • Steric shielding : Introduce methyl groups adjacent to labile sites (e.g., piperidine N-atom) to block CYP access .
  • Pro-drug approach : Mask the hydroxy group as an ester, enabling pH-dependent release in target tissues .

Q. Validation :

  • Synthesize analogs and compare half-lives (t₁/₂) in hepatocyte stability assays .

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